molecular formula C18H20N4O4S B2886629 3-((1-((4-Methoxy-3-methylphenyl)sulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile CAS No. 2034230-65-2

3-((1-((4-Methoxy-3-methylphenyl)sulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile

Cat. No.: B2886629
CAS No.: 2034230-65-2
M. Wt: 388.44
InChI Key: VYJAZHNKJVWRPG-UHFFFAOYSA-N
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Description

The compound “3-((1-((4-Methoxy-3-methylphenyl)sulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile” is a complex organic molecule. It contains several functional groups including a methoxy group, a sulfonyl group, a piperidine ring, a pyrazine ring, and a nitrile group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the piperidine and pyrazine rings suggests that the molecule may have a cyclic structure .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its functional groups. For example, the nitrile group could undergo hydrolysis to form a carboxylic acid, and the sulfonyl group could participate in substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the polar sulfonyl and nitrile groups could impact its solubility in different solvents .

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated the antimicrobial potential of compounds related to 3-((1-((4-Methoxy-3-methylphenyl)sulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile. For instance, a study by Okasha et al. (2022) synthesized a related compound through microwave irradiation, which exhibited significant antibacterial and antifungal activities, comparable to reference antimicrobial agents. This suggests potential applications in developing new antimicrobial drugs (Okasha et al., 2022).

Anticancer Properties

A series of related compounds synthesized through a one-pot three-component condensation reaction showed promising in vitro anticancer activity against several cancer cell lines, including breast, colon, and liver cancers. The study by El-Agrody et al. (2020) highlighted that certain derivatives could induce cell cycle arrest and trigger apoptosis in cancer cells, offering insights into potential therapeutic applications for cancer treatment (El-Agrody et al., 2020).

Heterocyclic Compound Synthesis

Compounds within this chemical class have been utilized in the synthesis of various heterocyclic compounds. A study by Elewa et al. (2021) developed new pyridines from a base compound through a one-step reaction, which were then evaluated for their antimicrobial and antitumor activities. This highlights the versatility of such compounds in synthesizing heterocyclic compounds with potential biological activities (Elewa et al., 2021).

Genotoxicity Studies

In the realm of pharmacological research, understanding the genotoxicity of compounds is crucial. Kalgutkar et al. (2007) investigated the genotoxicity potential of a similar compound, revealing metabolism-dependent genotoxic effects. This study underscores the importance of assessing the safety profile of new chemical entities in drug development (Kalgutkar et al., 2007).

Novel Antimicrobial Agents

Research by Azab et al. (2013) into new heterocyclic compounds containing a sulfonamido moiety, including those structurally related to this compound, led to the synthesis of compounds with significant antibacterial properties. This opens avenues for the development of novel antimicrobial agents (Azab et al., 2013).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be used as a drug, its mechanism of action would depend on the biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation. Without specific information, it’s difficult to provide a detailed safety profile .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. For example, it could be investigated for use in pharmaceuticals, given the presence of the piperidine ring, which is a common feature in many drugs .

Properties

IUPAC Name

3-[1-(4-methoxy-3-methylphenyl)sulfonylpiperidin-3-yl]oxypyrazine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O4S/c1-13-10-15(5-6-17(13)25-2)27(23,24)22-9-3-4-14(12-22)26-18-16(11-19)20-7-8-21-18/h5-8,10,14H,3-4,9,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYJAZHNKJVWRPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CCCC(C2)OC3=NC=CN=C3C#N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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